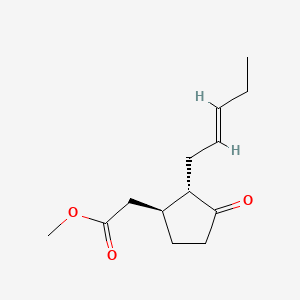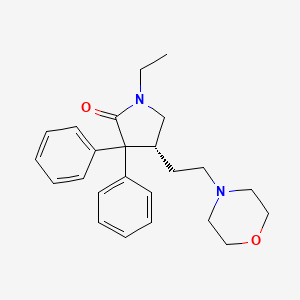
(R)-doxapram
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-doxapram is a chiral compound used primarily as a respiratory stimulant. It is the enantiomer of doxapram, which is known for its ability to stimulate the respiratory centers in the brain, leading to increased breathing rates and volumes. This compound is particularly useful in medical settings for treating respiratory depression caused by anesthesia, drug overdose, or chronic obstructive pulmonary disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-doxapram typically involves the resolution of racemic doxapram or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic doxapram using chiral acids to separate the ®- and (S)-enantiomers. Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst to directly produce ®-doxapram.
Industrial Production Methods
Industrial production of ®-doxapram often employs large-scale resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials. The resolution method is widely used due to its simplicity and effectiveness in producing high-purity ®-doxapram.
化学反応の分析
Types of Reactions
®-doxapram undergoes various chemical reactions, including:
Oxidation: ®-doxapram can be oxidized to form corresponding N-oxides.
Reduction: Reduction of ®-doxapram can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of ®-doxapram.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-doxapram.
Reduction: Secondary amines derived from ®-doxapram.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-doxapram has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on respiratory physiology and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating respiratory depression and other respiratory disorders.
Industry: Utilized in the development of respiratory stimulants and related pharmaceutical products.
作用機序
®-doxapram exerts its effects by stimulating the carotid body chemoreceptors and the respiratory centers in the brainstem. This leads to an increase in the rate and depth of breathing. The compound acts on potassium channels, leading to depolarization of the chemoreceptor cells and subsequent release of neurotransmitters that activate the respiratory centers.
類似化合物との比較
Similar Compounds
Doxapram: The racemic mixture containing both ®- and (S)-enantiomers.
Almitrine: Another respiratory stimulant with a different mechanism of action.
Caffeine: A mild respiratory stimulant with broader central nervous system effects.
Uniqueness
®-doxapram is unique due to its specific action on the carotid body chemoreceptors and its potent respiratory stimulant effects. Unlike caffeine, which has widespread central nervous system effects, ®-doxapram’s action is more targeted, making it particularly useful in clinical settings for treating respiratory depression.
特性
CAS番号 |
179915-79-8 |
|---|---|
分子式 |
C24H30N2O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1 |
InChIキー |
XFDJYSQDBULQSI-QFIPXVFZSA-N |
異性体SMILES |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
正規SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



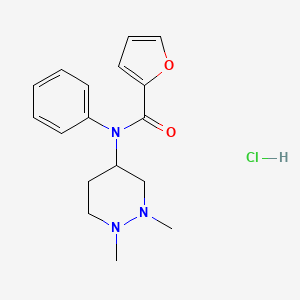
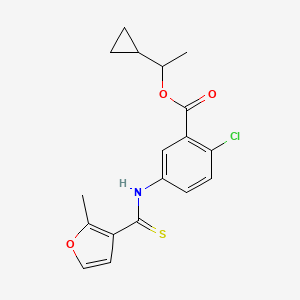
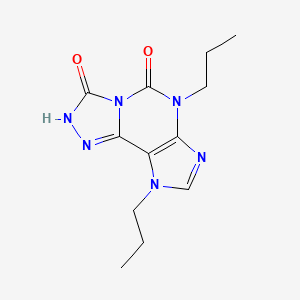
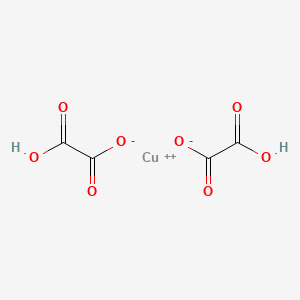
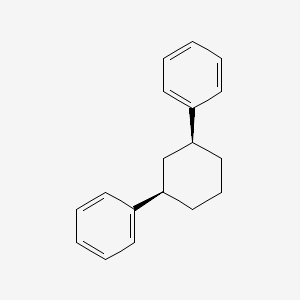

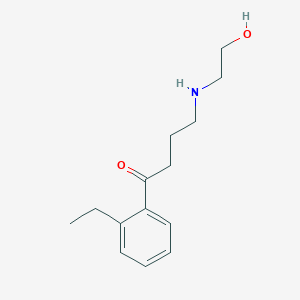
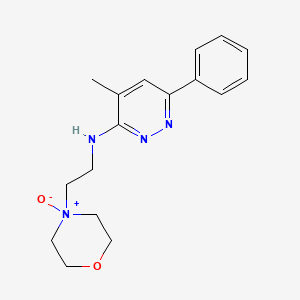
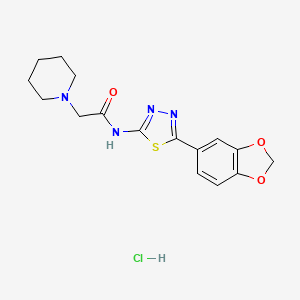
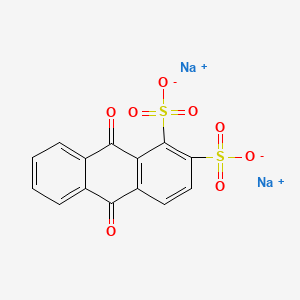
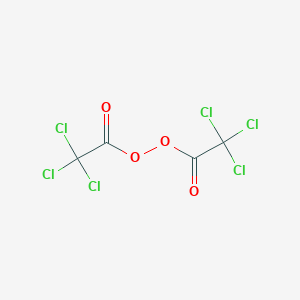
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
